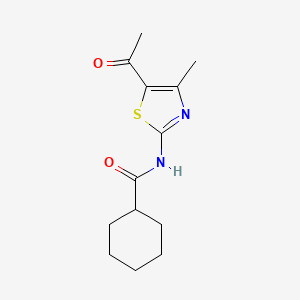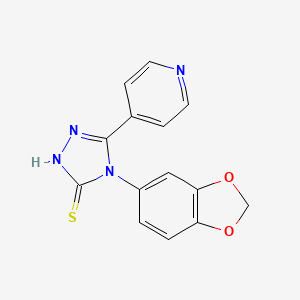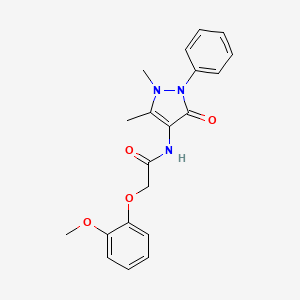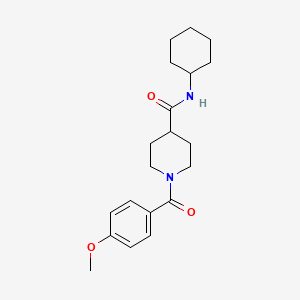
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as ACTH, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiazolylcarboxamides, which have been shown to have a wide range of biological activities.
作用机制
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is not fully understood, but it is believed to act as a partial agonist at the melanocortin 2 receptor (MC2R). This receptor is primarily expressed in the adrenal gland and is involved in the regulation of cortisol synthesis. By modulating the activity of this receptor, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may affect the activity of the HPA axis and thereby regulate the stress response.
Biochemical and physiological effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of circulating cortisol, a hormone that is involved in the stress response. It has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response. These effects suggest that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide may have potential applications in the treatment of inflammatory and stress-related disorders.
实验室实验的优点和局限性
One of the major advantages of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is its high potency and selectivity for the MC2R receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experimental settings.
未来方向
There are several future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide. One area of research is in the development of more potent and selective analogs of this compound. Another area of research is in the investigation of the role of the MC2R receptor in various physiological and pathological processes. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, which could pave the way for its potential use in the treatment of stress-related and inflammatory disorders.
合成方法
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide involves the reaction of 5-acetyl-4-methylthiazole-2-carbonyl chloride with cyclohexanecarboxamide in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution at the carbonyl group of the thiazole ring, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from an appropriate solvent such as ethanol.
科学研究应用
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of neuroscience, where this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis. This axis is involved in the regulation of stress response, and dysregulation of this system has been implicated in various psychiatric disorders such as depression and anxiety.
属性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-8-11(9(2)16)18-13(14-8)15-12(17)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWBUGYXYYIBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-oxopropyl)thio]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B5836430.png)
![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)

![3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)



![N-(2-methoxybenzyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836477.png)



![4-oxo-3-(2-oxo-2-phenylethyl)-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5836523.png)
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)